molecular formula C10H12N4S B12114816 4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- CAS No. 88722-36-5

4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)-

Cat. No.: B12114816
CAS No.: 88722-36-5
M. Wt: 220.30 g/mol
InChI Key: INKJDQIQHAAPSX-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- is a triazole derivative characterized by a methylthio (-SMe) group at position 5, a benzyl (phenylmethyl) group at position 4, and an amine (-NH₂) at position 2. This compound belongs to the 1,2,4-triazole family, known for their diverse pharmacological and agrochemical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88722-36-5

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4S/c1-15-10-13-12-9(11)14(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12)

InChI Key

INKJDQIQHAAPSX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N1CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Benzylation of Preformed Triazole Amines

The phenylmethyl (benzyl) group is introduced via nucleophilic substitution. A common method involves treating 5-methylthio-1,2,4-triazol-3-amine with benzyl bromide in the presence of a base like potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 60°C for 6 hours, achieving selective N-alkylation at the N4 position.

Mechanistic Insight:
The base deprotonates the triazole amine, enhancing nucleophilicity at N4. Benzyl bromide acts as an electrophile, forming a stable N-benzyltriazolamine intermediate.

Methylthiolation via Thioether Formation

The methylthio group (-SMe) is introduced using methyl disulfide or methanesulfonyl chloride . In a two-step process:

  • Sulfur Incorporation: Reaction of 5-chloro-1,2,4-triazol-3-amine with sodium methanethiolate in DMF replaces chlorine with -SMe.

  • Benzylation: Subsequent alkylation with benzyl bromide installs the phenylmethyl group.

Optimization Note:
Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields >70%.

One-Pot Multicomponent Synthesis

Recent advancements utilize one-pot strategies to streamline synthesis. For example, combining benzylamine , methyl isothiocyanate , and hydrazine hydrate in acetic acid under reflux forms the target compound in a single step. This method avoids isolating intermediates and improves overall yield (55–65%).

Reaction Pathway:

  • Thiourea Formation: Benzylamine reacts with methyl isothiocyanate.

  • Cyclization: Hydrazine induces ring closure, forming the triazole core.

  • Aromatization: Acidic conditions promote dehydrogenation to yield the final product.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and scalability. A patented approach (EP0375061A1) involves:

  • Chlorosulfonation: Treating 5-amino-3-mercapto-1,2,4-triazole with chlorine gas in aqueous HCl to form 5-amino-3-chlorosulfonyl-1,2,4-triazole .

  • Benzylation and Methylthiolation: Sequential reactions with benzylamine and methylthiolating agents yield the target compound.

Advantages:

  • Utilizes inexpensive starting materials (e.g., thiourea derivatives).

  • Achieves >80% purity after recrystallization.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Purity
CyclizationBenzyl hydrazine, Thiourea80°C, 12h, Ethanol40–60%90–95%
SubstitutionBenzyl bromide, NaSMe60°C, 6h, DMF50–70%85–90%
One-PotBenzylamine, Methyl isothiocyanateReflux, Acetic acid55–65%88–92%
IndustrialCl2, Benzylamine0–25°C, Aqueous HCl70–80%>95%

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

N4-benzylation competes with N1-alkylation. Using bulky bases (e.g., DBU) or low temperatures (-10°C) favors N4 selectivity.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts like 1-benzyl-3-methylthio-1,2,4-triazole .

Green Chemistry Approaches

Solvent-free mechanochemical grinding of reagents reduces waste and energy consumption. Yields remain comparable (50–55%) .

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenylmethyl moiety.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Agents
    • Research indicates that derivatives of triazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives of 4H-1,2,4-triazole demonstrate efficacy against various bacteria and fungi. A recent study synthesized novel triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. Some compounds displayed significant inhibition against pathogenic strains, suggesting their potential use in treating infections caused by resistant microorganisms .
  • Antifungal Agents
    • Triazoles are well-known for their antifungal properties. The compound has been investigated for its ability to inhibit the growth of fungal pathogens. Its mechanism involves disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. This action makes it a valuable candidate for developing new antifungal medications .
  • Synthesis of Pharmaceutical Intermediates
    • The compound serves as an intermediate in the synthesis of various pharmaceutical agents. It is utilized in the production of drugs targeting a range of diseases due to its versatile reactivity and ability to form complex structures .

Agrochemical Applications

  • Herbicides and Pesticides
    • The compound's structural characteristics allow it to function as an active ingredient in agrochemicals. Research has shown that triazole derivatives can be effective in controlling weeds and pests, making them suitable for incorporation into herbicides and pesticides formulations .
  • Plant Growth Regulators
    • Studies have indicated that triazole compounds can influence plant growth by modulating hormonal pathways. This application is particularly beneficial in enhancing crop yields and resistance to environmental stressors .

Material Science Applications

  • Electrolyte Additives
    • In the field of material science, 4H-1,2,4-triazol-3-amine has been employed as an electrolyte additive in dye-sensitized solar cells (DSSCs). Its incorporation improves the efficiency and stability of solar cells by enhancing charge transport properties .
  • Corrosion Inhibitors
    • The compound has also been explored as a corrosion inhibitor in metal protection applications. Its ability to form protective films on metal surfaces helps prevent oxidation and degradation under harsh environmental conditions .

Case Studies

StudyApplicationFindings
Gümrükçüoğlu et al., 2023Antimicrobial ActivitySynthesized novel triazole derivatives showed significant activity against bacterial strains .
Alzchem GroupPharmaceutical IntermediatesHighlighted the compound's role in synthesizing various pharmaceutical products with diverse therapeutic effects .
Sigma-AldrichElectrolyte AdditiveDemonstrated improved efficiency in dye-sensitized solar cells when used as an additive .

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways. The presence of the triazole ring and the functional groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4H-1,2,4-Triazol-3-amine Derivatives

Compound Name Substituent at Position 4 Substituent at Position 5 Key Properties/Activities Reference
5-(methylthio)-4-(phenylmethyl)- derivative Benzyl (C₆H₅CH₂) Methylthio (-SMe) Lipophilicity, potential CNS activity
5-(4-nitrophenyl)-4H-1,2,4-triazol-3-amine H 4-nitrophenyl Higher density (1.535 g/cm³), polar nitro group
5-(4-methylbenzyl)-4H-1,2,4-triazol-3-amine 4-methylbenzyl H Moderate lipophilicity, synthetic intermediate
5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine H 3-bromophenyl Halogenated derivative, used in cross-coupling
5-(pyridin-4-yl)-3-(alkylsulfanyl) derivative Alkylsulfanyl (e.g., -SCH₃) Pyridin-4-yl Enhanced solubility, kinase inhibition potential

Key Observations:

  • Substituent Effects on Lipophilicity: The methylthio group in the target compound increases lipophilicity compared to polar substituents like nitro (e.g., 5-(4-nitrophenyl)- derivative, density 1.535 g/cm³) . This property may enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .
  • Aromatic vs.

Q & A

Q. Optimization Factors :

VariableOptimal RangeImpact on Yield/Purity
Temperature110–150°CHigher temps reduce reaction time
SolventEthanol/water (2:1)Enhances solubility of intermediates
Base CatalystK₂CO₃ or NaOHFacilitates nucleophilic substitution

Basic: Which spectroscopic techniques effectively characterize this triazole derivative?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methylthio at C5, benzyl at C4) .
  • IR Spectroscopy : Identifies NH₂ (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) groups .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₀H₁₁N₄S) .

Advanced: How do structural modifications at C5 and C4 influence biological activity?

Answer:
Structure-Activity Relationships (SAR) :

Substituent at C5C4 GroupBiological Activity (vs Control)Reference
MethylthioBenzylAntimicrobial (MIC: 8–16 µg/mL)
PyridinylPhenylAntioxidant (IC₅₀: 12 µM)
NitroimidazoleHTrypanocidal (EC₅₀: 2.5 µM)

The methylthio group enhances lipophilicity, improving membrane permeability, while the benzyl moiety increases π-π stacking with biological targets .

Advanced: How can contradictions in reported biological efficacy be resolved?

Answer:
Discrepancies (e.g., 127.78% analgesic activity vs moderate antimicrobial effects ) arise from:

  • Experimental models : In vivo hot-plate tests vs in vitro broth dilution .
  • Dosage regimes : Varying concentrations (e.g., 10 mg/kg in rats vs 50 µg/mL in microbial assays).
  • Structural analogs : Minor substituent changes (e.g., nitro groups) drastically alter activity .

Q. Resolution Strategies :

  • Standardize assays (e.g., OECD guidelines for toxicity).
  • Conduct dose-response studies across multiple models.

Advanced: How is crystallographic data (e.g., SHELX) used to confirm structure?

Answer:

  • SHELX Refinement : Utilizes X-ray diffraction data to solve crystal structures. Key steps:
    • Data Collection : High-resolution (<1.0 Å) for accurate electron density maps .
    • Phasing : Direct methods (SHELXS) for initial model generation.
    • Refinement : SHELXL adjusts atomic coordinates and thermal parameters .
  • Validation : R-factor < 5% and RMSD < 0.01 Å confirm accuracy.

Basic: What in vitro models assess pharmacological potential?

Answer:

  • Analgesic : Hot-plate test (55°C) in rats, measuring latency to paw-licking .
  • Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ values vs BHT) .

Advanced: What computational methods identify molecular targets?

Answer:

  • Molecular Docking : AutoDock Vina predicts binding to enzymes (e.g., ketol-acid reductoisomerase, Ki: 0.8 µM) .
  • QSAR Models : Relate logP and polar surface area to antimicrobial activity (r² > 0.85) .

Basic: What safety protocols are required for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid dermal contact .
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services .
  • First Aid : Flush eyes with water for 15 minutes if exposed .

Advanced: Why might in vivo and in vitro activity data differ?

Answer:

  • Metabolic Degradation : Hepatic CYP450 enzymes may reduce bioavailability in vivo.
  • Blood-Brain Barrier : Limits CNS access for neuroactive compounds .
  • Protein Binding : Serum albumin binding reduces free drug concentration.

Advanced: How can synergistic effects with other agents be evaluated?

Answer:

  • Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices with antibiotics .
  • Isobolograms : Plot dose-response curves to identify additive/synergistic interactions .

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